{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE
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Overview
Description
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a thioether linkage, and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Thioether Formation: The next step involves the formation of the thioether linkage. This can be achieved by reacting the tetrazole derivative with an appropriate thiol compound under basic conditions.
Attachment of the Thienylmethyl Group: Finally, the thienylmethyl group is introduced through a nucleophilic substitution reaction, where the thioether intermediate reacts with a thienylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage in {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or reactivity. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole ring and thienylmethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: This compound features a similar sulfur-containing linkage and is used in various chemical applications.
Tetrazole Derivatives: Compounds with tetrazole rings are widely studied for their biological activity and chemical reactivity.
Thienylmethyl Compounds: These compounds are known for their unique electronic properties and are used in materials science.
Uniqueness
What sets {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE apart is the combination of the tetrazole ring, thioether linkage, and thienylmethyl group in a single molecule
Properties
Molecular Formula |
C9H13N5S2 |
---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C9H13N5S2/c1-14-9(11-12-13-14)16-6-4-10-7-8-3-2-5-15-8/h2-3,5,10H,4,6-7H2,1H3 |
InChI Key |
QKLPZFUPXMTOLH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CS2 |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CS2 |
Origin of Product |
United States |
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